Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride Ethyl imidazo[1,2-a]pyridine-7-carboxylate, HCl

Brand Name: Vulcanchem
CAS No.: 957120-75-1
VCID: VC2801060
InChI: InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
SMILES: CCOC(=O)C1=CC2=NC=CN2C=C1.Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride

CAS No.: 957120-75-1

Cat. No.: VC2801060

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride - 957120-75-1

Specification

CAS No. 957120-75-1
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name ethyl imidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
Standard InChI Key TUOJCZGQKPRXPP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=NC=CN2C=C1.Cl
Canonical SMILES CCOC(=O)C1=CC2=NC=CN2C=C1.Cl

Introduction

The compound is identified through various systematic and registry nomenclatures that provide researchers with standardized ways to reference it in scientific literature and databases. Its chemical identity is well-established through multiple identification systems as detailed below.

Identification Parameters

The chemical identity of Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is defined by the following parameters:

ParameterIdentification
CAS Registry Number957120-75-1
Molecular FormulaC₁₀H₁₁ClN₂O₂
Molecular Weight226.66 g/mol
IUPAC NameEthyl imidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Alternative NameImidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester, hydrochloride (1:1)
MDL NumberMFCD09800986
Standard InChIInChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H
Standard InChIKeyTUOJCZGQKPRXPP-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC2=NC=CN2C=C1.Cl

This table presents the essential identifiers for Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride that are crucial for its accurate identification and differentiation from related compounds .

Chemical Properties and Structure

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride possesses a distinctive molecular structure that contributes to its chemical reactivity and potential biological interactions. Understanding these properties is essential for researchers seeking to utilize this compound in synthetic pathways or pharmaceutical applications.

Structural Features

The compound features an imidazo[1,2-a]pyridine core, which is a bicyclic heterocyclic system formed by the fusion of an imidazole ring with a pyridine ring. The key functional group is an ethyl carboxylate (ethyl ester) attached at the 7-position of the imidazopyridine scaffold. The molecule exists as a hydrochloride salt, which affects its solubility and stability characteristics.

The bicyclic system provides a rigid framework that can potentially engage in various non-covalent interactions with biological targets. The nitrogen atoms in the imidazopyridine system can function as hydrogen bond acceptors, while the carboxylate group introduces additional potential for interaction through its oxygen atoms .

Physical Properties

While complete physical characterization data is limited in the available sources, typical properties of compounds in this class include:

  • Appearance: Usually exists as a crystalline solid

  • Solubility: As a hydrochloride salt, it typically exhibits enhanced water solubility compared to the free base form

  • Stability: Generally stable under normal laboratory conditions but should be protected from moisture and strong oxidizing agents

The hydrochloride salt formation modifies the compound's properties, typically improving solubility in polar solvents while potentially altering its melting point and crystalline structure compared to the free base .

Synthesis and Preparation

The synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride involves specific chemical transformations that require careful control of reaction conditions to achieve optimal yields and purity.

General Synthetic Route

The predominant synthetic pathway for Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride typically proceeds through the following steps:

  • Preparation of imidazo[1,2-a]pyridine-7-carboxylic acid as a key precursor

  • Esterification of the carboxylic acid group using ethanol and a suitable catalyst

  • Conversion of the resulting ethyl ester to its hydrochloride salt using hydrogen chloride

Biological and Pharmaceutical Significance

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride and related imidazopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities and therapeutic potential.

Pharmacological Properties

The imidazopyridine scaffold present in this compound is recognized for its broad spectrum of biological activities. Compounds containing this core structure have demonstrated various pharmacological properties, including:

  • Potential anticancer activity

  • Neurological effects (anxiolytic, sedative, anticonvulsant)

  • Antimicrobial properties

  • Anti-inflammatory effects

These diverse activities make imidazopyridine derivatives valuable starting points for drug discovery programs targeting multiple therapeutic areas.

Research Applications

Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride has several important applications in chemical research and pharmaceutical development.

Synthetic Utility

The compound serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic properties. Its functionalized structure allows for selective modifications at different positions, enabling the creation of diverse chemical libraries for structure-activity relationship studies.

Specific synthetic applications include:

  • Serving as a precursor for the synthesis of compounds with enhanced biological activity

  • Functioning as an intermediate in convergent synthetic routes to complex heterocyclic systems

  • Providing a scaffold for the attachment of various pharmacophores to create hybrid molecules

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